molecular formula C12H18FN B13286121 3-fluoro-2-methyl-N-(pentan-2-yl)aniline

3-fluoro-2-methyl-N-(pentan-2-yl)aniline

Cat. No.: B13286121
M. Wt: 195.28 g/mol
InChI Key: QCPNWTJOKVVRGX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 3-fluoro-2-methyl-N-(pentan-2-yl)aniline derives its systematic name from the IUPAC rules for substituted anilines. The parent structure is aniline (C₆H₅NH₂), with three substituents: a fluorine atom at position 3, a methyl group at position 2 on the aromatic ring, and a pentan-2-yl group attached to the nitrogen atom. The numbering prioritizes the amino group (-NH-) as position 1, with subsequent substituents assigned the lowest possible locants.

Isomeric possibilities arise from positional variations of substituents. For instance:

  • Positional isomers : Fluorine could occupy positions 4 or 5, while the methyl group might shift to position 3 or 4, altering the compound’s electronic and steric profile.
  • Substituent isomerism : The pentan-2-yl group (a branched alkyl chain) could adopt alternative configurations, such as pentan-3-yl, though such isomers are less thermodynamically stable due to increased steric strain.
  • Tautomerism : While uncommon in anilines, protonation site isomerism has been observed in fluorinated analogs, where protonation at the aromatic ring versus the amino group creates distinct species detectable via ion mobility spectrometry.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by steric and electronic factors:

  • Aromatic ring : The benzene core remains planar, but substituents introduce slight distortions. The fluorine atom’s electronegativity pulls electron density away from the ring, while the methyl group at position 2 induces steric hindrance with adjacent hydrogen atoms.
  • Pentan-2-yl group : This branched alkyl chain adopts a gauche conformation to minimize steric clashes between the methyl branch and the aromatic ring. Computational models suggest a dihedral angle of 65–70° between the N-C bond and the pentan-2-yl backbone.

Table 1 : Key bond lengths and angles

Bond/Angle Value (Å/°) Description
C-F 1.34 Shorter than C-C due to electronegativity
N-C(pentan-2-yl) 1.47 Reflects single-bond character
C2-C3 (methyl) 1.50 Standard sp³-sp² hybridization

Electronic Structure and Aromatic Substitution Patterns

The electronic landscape is shaped by substituent effects:

  • Fluorine : As an electron-withdrawing group, it deactivates the ring via inductive effects, directing electrophiles to meta positions relative to itself. However, the methyl group at position 2 donates electrons through hyperconjugation, creating a competing ortho/para-directing influence.
  • Resonance effects : The amino group’s lone pair delocalizes into the ring, but the pentan-2-yl substituent’s steric bulk limits this resonance, reducing conjugation compared to unsubstituted aniline.

Table 2 : Substituent directing effects

Substituent Position Directing Behavior
Fluorine 3 Meta
Methyl 2 Ortho/Para
N-Pentan-2-yl N/A Steric inhibition of resonance

Hydrogen Bonding Capacity and Protonation Sites

Hydrogen bonding and protonation behavior are critical to the compound’s reactivity:

  • Hydrogen bonding : The amino group (-NH-) acts as a hydrogen bond donor, while the fluorine atom serves as a weak acceptor. Intramolecular H-bonding between N-H and F is sterically hindered but possible in certain conformations.
  • Protonation : The nitrogen’s lone pair is the primary protonation site, yielding a cationic species. However, fluorinated anilines exhibit reduced basicity compared to non-fluorinated analogs due to electron withdrawal. Experimental studies using high kinetic energy ion mobility spectrometry (HiKE-IMS) confirm that protonation occurs exclusively at the amino group under standard conditions, with no evidence of ring protonation.

Table 3 : Protonation and hydrogen bonding parameters

Property Value/Description Source
pKa (amino group) ~4.2 (estimated)
ΔHvap (related compound) 13.8 ± 0.1 kcal/mol
H-bond acceptor sites Fluorine, aromatic π-system

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FN/c1-4-6-9(2)14-12-8-5-7-11(13)10(12)3/h5,7-9,14H,4,6H2,1-3H3

InChI Key

QCPNWTJOKVVRGX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C(=CC=C1)F)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

3-fluoro-2-methylaniline + pentan-2-yl halide → 3-fluoro-2-methyl-N-(pentan-2-yl)aniline

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 80–100°C
  • Time: 12–24 hours

Data Table 1: Typical Reaction Parameters for N-Alkylation

Parameter Range / Conditions Effect / Notes
Base K₂CO₃, NaH Deprotonates amine, enhances nucleophilicity
Solvent DMF, acetonitrile High polarity, dissolves reactants
Temperature 80–100°C Promotes reaction rate
Reaction Time 12–24 hours Ensures complete conversion

Research Findings:

  • Use of phase-transfer catalysts or microwave irradiation can improve yields and reduce reaction times.
  • Purification via column chromatography or recrystallization yields high-purity products.

Alternative Route: Sequential Halogenation and Nucleophilic Substitution

An alternative approach involves halogenating the aromatic ring at the desired position, followed by nucleophilic substitution with an amine derivative.

Stepwise Process:

  • Step 1: Electrophilic fluorination at the 3-position of 2-methyl aniline derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Step 2: N-alkylation with pentan-2-yl halides as described above.

Reaction Optimization:

  • Precise control of fluorination conditions (temperature, solvent, reagent equivalents) is crucial to obtain regioselectivity.
  • Use of directing groups or protecting groups can enhance selectivity.

Purification and Characterization

Post-synthesis, the compound is purified through:

Analytical techniques employed include:

Research Discoveries and Data Supporting Synthesis

Recent advancements have focused on improving reaction efficiency and scalability:

  • Flow chemistry techniques have been employed to enhance safety and reproducibility during alkylation steps.
  • Catalytic systems , including palladium or copper catalysts, have been explored for regioselective halogenation, improving overall yield and reducing by-products.
  • Green chemistry approaches , such as using environmentally benign solvents and oxygen as an oxidant, have been investigated for sustainable synthesis.

Data Table 2: Summary of Recent Research Findings

Study / Source Key Innovation Yield / Purity Notes
Vulcanchem (2024) N-Alkylation with optimized conditions >85% Emphasizes solvent choice and temperature control
Recent flow chemistry studies Continuous flow reactors for alkylation Improved scalability Reduced side reactions and increased safety
Catalytic halogenation research Regioselective fluorination High regioselectivity Uses NFSI and catalytic systems

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Hydroxyl or amino-substituted anilines.

Scientific Research Applications

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(pentan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the alkyl groups on the aniline ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Fluoro-2-methyl-N-(1,1,1-trifluoropropan-2-ylidene)aniline (III.1.l)

  • Structure : Fluorine (position 3), methyl (position 2), and a trifluoropropan-2-ylidene group on nitrogen.
  • Comparison: The trifluoromethylidene group introduces strong electron-withdrawing effects, reducing the amine's basicity compared to the pentan-2-yl group.
  • Application : Used in crop protection agents due to increased resistance to enzymatic degradation .

4-Fluoro-2-methyl-N-(pentan-3-yl)aniline

  • Structure : Fluorine (position 4), methyl (position 2), and pentan-3-yl on nitrogen.
  • Comparison: The para-fluorine (vs. meta in the main compound) alters resonance effects, stabilizing the aromatic ring differently.

Functional Group Modifications

2-Fluoro-5-(trifluoromethyl)aniline

  • Structure : Fluorine (position 2) and a trifluoromethyl group (position 5).
  • Comparison : The trifluoromethyl group is highly electron-withdrawing, significantly lowering the pKa of the amine (estimated pKa ~1.5 vs. ~4.5 for the main compound). This increases acidity, making it more reactive in acidic environments .
  • Application : Intermediate in pharmaceuticals requiring strong electron-deficient aromatic systems .

2-Fluoro-3-methyl-6-nitroaniline

  • Structure : Fluorine (position 2), methyl (position 3), and nitro (position 6).
  • Comparison : The nitro group introduces steric and electronic effects, reducing amine basicity (pKa ~2.0) and increasing oxidative stability. The meta-methyl group provides steric shielding, slowing electrophilic substitution .

N-Alkyl Chain Variations

2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline

  • Structure : Fluorine (position 2), methoxy (position 5), and pentan-3-yl on nitrogen.
  • Comparison : The methoxy group donates electrons via resonance, opposing the electron-withdrawing fluorine. The pentan-3-yl chain’s branching lowers melting point (predicted ΔTm ~15°C vs. main compound) due to reduced crystallinity .

Research Implications

The structural nuances of This compound and its analogs highlight the importance of substituent positioning and electronic effects in drug design. For instance:

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance reactivity but may reduce bioavailability due to increased polarity.
  • Branching in N-alkyl chains improves solubility but may compromise target binding affinity.
  • Meta- vs. para-fluorine substitution alters resonance stabilization, impacting metabolic pathways .

Biological Activity

3-Fluoro-2-methyl-N-(pentan-2-yl)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom and a pentan-2-yl substituent, enhances its reactivity and interaction with various biological targets, including enzymes and receptors.

  • Molecular Formula: C11H15FN
  • Molecular Weight: 185.25 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound can act as an inhibitor or activator by binding to the active sites or allosteric sites of enzymes. The fluorine atom enhances binding affinity through strong hydrogen bonding, while the hydrophobic pentan-2-yl group stabilizes the compound-target complex.
  • Receptor Modulation : It can modulate receptor activity, functioning as either an agonist or antagonist. This modulation influences various signal transduction pathways, making it relevant in pharmacological research.

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activity across various studies:

  • Enzyme Binding Affinity : Studies have demonstrated that this compound shows notable binding affinity towards several enzymes involved in metabolic pathways. The presence of the fluorine atom increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets .
  • Receptor Interactions : Preliminary data suggest that this compound may selectively interact with specific receptors, potentially influencing neurochemical pathways relevant to conditions such as neurodegenerative diseases and cancer .

Case Study 1: Enzyme Inhibition

A study explored the inhibition of a specific enzyme by this compound, revealing that at concentrations above 50 µM, the compound was able to partially inhibit enzyme activity by approximately 20%. This finding suggests potential applications in drug development aimed at enzyme modulation.

Case Study 2: Receptor Binding Affinity

In another study focusing on receptor interactions, this compound was evaluated for its binding affinity at various receptor sites. The results indicated a significant interaction with dopamine receptors, which could be beneficial for developing treatments for psychiatric disorders .

Data Table: Summary of Biological Activity

Activity Type Target Effect Concentration (µM) Reference
Enzyme InhibitionSpecific Enzyme~20% inhibition>50
Receptor BindingDopamine ReceptorsSignificant binding affinityVaries
Cellular PenetrationVarious Cell LinesEnhanced uptakeN/A

Q & A

Q. What are the standard synthetic protocols for preparing 3-fluoro-2-methyl-N-(pentan-2-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of fluorinated aniline precursors. For example, reacting 3-fluoro-2-methylaniline with 2-pentanol under acidic catalysis (e.g., H₂SO₄) yields the target product. Industrial methods may employ continuous flow reactors to optimize heat transfer and mixing, while advanced catalysts (e.g., Pd/C) enhance purity . Yield improvements are achieved by controlling temperature (80–100°C), pressure, and catalyst loading .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Post-synthesis characterization involves:

  • FT-IR : Confirms functional groups (e.g., N-H stretching at ~3400 cm⁻¹ and C-F vibrations).
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.1 ppm, pentan-2-yl chain signals).
  • UV-Vis : Monitors electronic transitions in polyaniline derivatives, indicating protonation states .
  • Elemental analysis : Validates molecular formula (C₁₂H₁₇FN) .

Q. How is the compound’s biological activity assessed in preliminary studies?

Basic assays include:

  • Antimicrobial testing : Disk diffusion against Staphylococcus aureus and Escherichia coli to measure inhibition zones .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Conflicting results may arise from cell line variability or assay conditions (e.g., exposure time) .

Q. What role does the compound play in polymer chemistry?

As a polyaniline (PANI) precursor, it forms conductive polymers for sensors and antistatic coatings. The fluorine and pentan-2-yl groups improve solubility and processability. Protonation studies (e.g., doping with HCl) reveal conductivity changes via UV-Vis and FT-IR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., fixed exposure times, cell passage numbers).
  • Structural analogs : Compare this compound with derivatives lacking fluorine or alkyl chains to isolate bioactivity contributors .
  • Mechanistic studies : Use molecular docking to evaluate binding affinity to enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • DoE (Design of Experiments) : Screen variables (temperature, catalyst ratio, solvent) to identify optimal parameters .
  • Continuous flow systems : Enhance mixing and heat dissipation, reducing side reactions like over-alkylation .
  • Purification : Employ fractional distillation or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .

Q. How does the fluorine substituent influence electronic properties in polymer applications?

Fluorine’s electronegativity alters the polymer’s redox behavior:

  • Conductivity : Fluorine stabilizes the emeraldine salt form, increasing conductivity (measured via four-probe techniques).
  • Solubility : The pentan-2-yl group reduces crystallinity, enabling film formation in organic solvents (e.g., DMF) .
  • Sensor performance : PANI derivatives detect NH₃ via resistance changes; fluorine enhances sensitivity by modulating electron density .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for anticancer applications?

  • Analog synthesis : Prepare derivatives with varied alkyl chain lengths (e.g., butyl vs. hexyl) or halogen substitutions (Cl, Br).
  • Apoptosis pathways : Use flow cytometry (Annexin V/PI staining) to compare cell death mechanisms .
  • Comparative SAR tables : Correlate substituent effects (e.g., hydrophobicity from pentan-2-yl) with IC₅₀ values .

Methodological Considerations

  • Data contradiction analysis : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and use statistical tools (ANOVA) to assess significance .
  • Polymer characterization : Combine cyclic voltammetry (redox behavior) with AFM (morphology analysis) to link structure to function .

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